2,3-dihydro-1H-pyrrole-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8) |
InChI Key |
CELGZUZZTJEZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dihydro 1h Pyrrole 5 Carboxylic Acid and Its Analogues
Functional Group Interconversions and Modifications at the 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid Core
Once the core heterocyclic structure is assembled, functional group interconversions (FGIs) are essential for elaborating the molecule into more complex targets. These transformations can modify the carboxylic acid group, the nitrogen atom, or other substituents on the dihydropyrrole ring.
The carboxylic acid group itself is a versatile handle for further modification. Standard organic transformations can be applied, such as esterification or conversion to an amide. For example, in the synthesis of derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, the precursor nitrile is converted to the corresponding ester or amide by reaction with HCl in methanol, followed by treatment with water nih.gov. Similarly, the carboxylic acid group on polypyrrole-3-carboxylic acid can be activated by conversion to an acyl chloride using thionyl chloride, or by using a carbodiimide, to allow for grafting onto other molecules mdpi.com.
Asymmetric Synthesis Strategies for Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals. Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. A notable example is the organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. This reaction, catalyzed by a chiral BINOL-derived phosphoric acid, provides access to densely substituted chiral 2,3-dihydro-1H-pyrrolizin-3-ols with excellent diastereo- and enantioselectivity. The resulting hemiaminal moiety can be further modified, demonstrating a route to complex chiral pyrrolizidine alkaloids.
Phase-transfer catalysis is another effective strategy. The enantioselective preparation of a 4-substituted proline scaffold, tert-butyl (S)-4-methyleneprolinate, was achieved through a one-pot double allylic alkylation of a glycine imine analogue. This reaction uses a commercially available chinchonidine-derived catalyst and proceeds with a 95:5 enantiomeric ratio. The product was then converted into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug ledipasvir.
Additionally, transition metal catalysis with chiral ligands is a well-established method for asymmetric synthesis. A nickel-catalyzed enantioselective direct addition of styrenes to aldimines, enabled by a chiral spiro monophosphine ligand, produces chiral allylic amines with excellent regio- and enantioselectivities (up to 91% ee). This method has been shown to be compatible with a pyrrole-containing substrate, highlighting its potential for creating chiral dihydropyrrole derivatives.
Green Chemistry Approaches in this compound Synthesis (e.g., solvent-free, catalyst-free conditions)
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of heterocyclic compounds.
A prime example of a green synthetic method is the one-pot, three-component synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives using ball milling nih.gov. This mechanochemical approach is performed under solvent-free and catalyst-free conditions, significantly reducing waste and environmental impact nih.gov. The reactions are often rapid, proceeding to high yield in as little as 30 minutes, and the products can sometimes be isolated by simple filtration without the need for chromatographic purification nih.gov.
The use of microwave irradiation is another green technique that can accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times acu.edu.in. The intramolecular cyclization of N-(3-butynyl)-sulfonamides to form 2,3-dihydropyrroles is one such reaction that benefits from microwave-assisted heating nih.gov.
Furthermore, the use of environmentally benign solvents, such as water or ethanol, or performing reactions under solvent-free conditions, are key tenets of green chemistry. The development of syntheses in aqueous media, sometimes facilitated by surfactants like sodium dodecyl sulfate (SDS) to solubilize organic substrates, represents an important green alternative to traditional organic solvents. These strategies, combined with the use of reusable heterogeneous catalysts, are paving the way for more sustainable production of valuable pyrrole (B145914) derivatives datapdf.com.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Pyrrole 5 Carboxylic Acid
Electrophilic Reactions on the Pyrrole (B145914) Ring of 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid (e.g., halogenation, acylation)
The 2,3-dihydro-1H-pyrrole ring, specifically a Δ¹-pyrroline system, lacks the aromaticity of pyrrole. Its reactivity is primarily dictated by the polarized C=N double bond and its tautomeric relationship with the enamine form. The carbon atoms of the ring are more electron-rich and nucleophilic than typical double-bond carbons, making the ring reactive toward electrophiles. libretexts.org
Halogenation: While direct electrophilic halogenation on the dihydropyrrole ring is not extensively documented, a key reaction for related heteroaromatic carboxylic acids is decarboxylative halogenation. This process involves the replacement of the carboxylic acid group with a halogen atom. For instance, pyrrole-2-carboxylic acid can undergo iododecarboxylation when heated with a mixture of I2/KI and NaHCO3. acs.org Similarly, bromodecarboxylation has been achieved using molecular bromine in methanol. acs.org These reactions typically proceed via an ipso-substitution mechanism, where an electrophilic halogen attacks the carbon atom bearing the carboxyl group, followed by the elimination of carbon dioxide. acs.orgnih.gov A general catalytic method for the decarboxylative halogenation of various (hetero)aryl carboxylic acids has also been developed, proceeding through an aryl radical intermediate to access chloro-, bromo-, iodo-, and fluoro-arenes. princeton.edu
Acylation: The pyrrole ring is known to undergo Friedel-Crafts acylation. For example, pyrrole can be acetylated with acetic anhydride (B1165640) at elevated temperatures, often without a catalyst, to yield 2-acetylpyrrole. uop.edu.pk The electron-rich nature of the 2,3-dihydropyrrole ring suggests it would be susceptible to acylation, likely at the C4 position, which is analogous to the β-carbon of an enamine.
Nucleophilic Reactions Involving the Nitrogen Atom and Carboxylic Acid Moiety
The reactivity of this compound is also defined by nucleophilic reactions targeting the carboxylic acid group and, to a lesser extent, the ring nitrogen.
Reactions of the Carboxylic Acid Moiety: The carboxylic acid functional group can be converted into a variety of derivatives through nucleophilic acyl substitution. khanacademy.org The hydroxyl group is a poor leaving group, so the carboxylic acid is typically activated first. libretexts.org
Acyl Chloride Formation: Carboxylic acids react with thionyl chloride (SOCl₂) to form highly reactive acid chlorides. libretexts.orglibretexts.org The mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group and is subsequently displaced by a chloride ion. libretexts.orglibretexts.org
Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. This reaction, known as Fischer esterification, is reversible. libretexts.orglibretexts.org The alcohol typically serves as the nucleophile, attacking the protonated carbonyl carbon. libretexts.org
Amide Formation: The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine deprotonates the acid to form an unreactive carboxylate. khanacademy.orglibretexts.org Therefore, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often used. The carboxylic acid adds to the DCC molecule, forming a better leaving group that can then be displaced by the amine nucleophile to yield the amide. khanacademy.orglibretexts.org
Reactions of the Nitrogen Atom: The nitrogen atom in the 2,3-dihydropyrrole ring is part of an imine functional group, making it less nucleophilic than an aliphatic amine nitrogen. libretexts.org However, it can still participate in reactions. N-alkylation of aromatic pyrrole diesters has been accomplished using sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of an alkyl halide. researchgate.net A similar strategy could potentially be applied to the dihydropyrrole scaffold under appropriate conditions.
| Reaction Type | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride | libretexts.orglibretexts.org |
| Fischer Esterification | Alcohol (e.g., R'OH), Acid catalyst (e.g., H₂SO₄) | Ester | libretexts.orglibretexts.org |
| Amide Formation | Amine (e.g., R'NH₂), Dicyclohexylcarbodiimide (DCC) | Amide | khanacademy.orglibretexts.org |
Cycloaddition Reactions and Ring Transformations
The unsaturated nature of the 2,3-dihydropyrrole ring allows it to participate in cycloaddition reactions, providing pathways to more complex fused heterocyclic systems.
Cycloaddition Reactions: While aromatic pyrroles are generally poor dienes in Diels-Alder reactions due to the thermodynamic instability of the resulting cycloadducts, nih.gov their derivatives can undergo other types of cycloadditions. An organocatalytic, highly enantioselective [6 + 2]-cycloaddition has been reported between 2-methide-2H-pyrroles and aryl acetaldehydes. nih.gov This reaction provides a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov The dihydropyrrole scaffold of this compound contains a 4π-electron system within its imine functionality, suggesting potential for participation in dipolar cycloadditions, which are useful for constructing five-membered heterocyclic rings. libretexts.org
Ring Transformations: The pyrrole ring can undergo transformations under specific conditions. For example, nucleophilic addition to substituted pyrrole-2,3-diones can lead to subsequent ring-opening. acgpubs.org In a different transformation, pyrrole can be induced to undergo ring expansion to form pyridine (B92270) when treated with sodium methoxide (B1231860) and methylene (B1212753) iodide. uop.edu.pk The synthesis of 2,3-dihydropyrroles can also be achieved via the intramolecular 5-endo-dig cyclization of N-(3-butynyl)-sulfonamides, catalyzed by palladium or gold salts. rsc.orgnih.gov
Oxidation and Reduction Pathways of the this compound Scaffold
The dihydropyrrole ring and the carboxylic acid group are both susceptible to oxidation and reduction, leading to a variety of molecular scaffolds.
Reduction Pathways:
Ring Reduction: The C=N double bond of the dihydropyrrole ring can be reduced to form the corresponding saturated pyrrolidine (B122466) ring. Catalytic hydrogenation is a common method for this transformation. The reduction of pyrrole-2-carboxylic acid using a Rhodium-on-carbon (Rh/C) catalyst yields proline (pyrrolidine-2-carboxylic acid). researchgate.net Mild reduction of aromatic pyrrole with zinc and acetic acid yields 2,5-dihydropyrrole. uop.edu.pk
Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride nucleophiles to the carbonyl carbon. libretexts.org
| Functional Group | Reagent(s) | Product Functional Group | Reference(s) |
|---|---|---|---|
| Ring (C=N bond) | H₂, Rh/C or other hydrogenation catalysts | Pyrrolidine ring (C-N bond) | uop.edu.pkresearchgate.net |
| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | libretexts.orgyoutube.com |
Oxidation Pathways: The dihydropyrrole ring is sensitive to oxidation. Depending on the conditions, oxidation can lead to aromatization, forming the corresponding pyrrole-5-carboxylic acid, or it can result in ring cleavage. The oxidation of aromatic pyrrole with chromium trioxide in acetic acid, for instance, leads to the formation of the imide of maleic acid. uop.edu.pk Furthermore, studies on the degradation of eumelanin (B1172464) have shown that the pyrrole ring can be oxidized to form various polycarboxylic acids, such as 1H-pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA), under oxidative stress. nih.gov
Mechanistic Studies of Specific Transformations (e.g., pseudopericyclic reactions)
The mechanisms for many of the transformations involving the carboxylic acid moiety are well-established examples of nucleophilic acyl substitution.
Mechanism of Acyl Chloride Formation: The reaction with thionyl chloride (SOCl₂) begins with a nucleophilic attack by the carboxylic acid's carbonyl oxygen on the sulfur atom of SOCl₂. khanacademy.org This is followed by internal rearrangement and elimination of HCl and SO₂ to form the acyl chloride. khanacademy.orglibretexts.org An alternative pathway involves the formation of an acyl chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.orglibretexts.org
Mechanism of Fischer Esterification: This acid-catalyzed reaction involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, followed by deprotonation to yield the final ester product. libretexts.orglibretexts.org
Mechanism of Amide Formation with DCC: The reaction is initiated by the carboxylic acid adding to one of the C=N bonds of the DCC molecule. This forms a highly activated intermediate with a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates dicyclohexylurea and forms the amide. khanacademy.orglibretexts.org
Mechanism of Cycloaddition: For the [6 + 2]-cycloaddition of 2-methide-2H-pyrroles, a transition state model has been proposed where a chiral phosphoric acid catalyst connects and activates both the transient pyrrole-2-methide and the enol of the aldehyde through double hydrogen bonding. nih.gov This organized transition state accounts for the high diastereoselectivity and enantioselectivity observed in the reaction. nih.gov
While detailed mechanistic studies, particularly concerning pericyclic reactions, for the specific compound this compound are not widely reported, the established mechanisms for its constituent functional groups provide a strong foundation for understanding its chemical behavior.
Structural Modification and Derivative Synthesis of 2,3 Dihydro 1h Pyrrole 5 Carboxylic Acid
Design and Synthesis of N-Substituted 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid Derivatives
The nitrogen atom of the dihydropyrrole ring is a primary site for substitution, allowing for the introduction of a wide array of functional groups that can significantly influence the molecule's properties. The synthesis of N-substituted derivatives generally involves the reaction of the parent this compound or its ester form with various electrophiles.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through standard alkylation procedures. These reactions typically involve the use of a base to deprotonate the secondary amine, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Sustainable methods for N-alkylation have also been developed, such as the reaction of primary amines with 3-hydroxy-2-pyrones, which can be sourced from renewable biomass, to yield N-alkyl pyrrole (B145914) carboxylic acid derivatives. nih.gov
N-Arylation: The synthesis of N-aryl derivatives can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the dihydropyrrole nitrogen and an aryl halide.
N-Acylation: Acyl groups can be introduced onto the nitrogen atom by reacting the dihydropyrrole with acyl chlorides or acid anhydrides in the presence of a base. This modification is often used to introduce amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
The Paal-Knorr synthesis, a classical method for pyrrole formation from 1,4-dicarbonyl compounds and primary amines, provides a versatile route to a wide range of N-substituted pyrroles and can be adapted for the synthesis of their dihydro counterparts. chemistrysteps.comiaamonline.orgresearchgate.net This method allows for the incorporation of various substituents on the nitrogen atom by simply changing the primary amine used in the reaction.
A summary of common N-substitution reactions is presented in the table below.
| Substitution Type | Reagents and Conditions | Resulting Derivative |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |
| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |
Carboxylic Acid Functionalization: Esterification, Amidation, and Bioisosteric Replacements
The carboxylic acid moiety at the C5 position is a key functional group that can be readily modified to produce a variety of derivatives with altered polarity, solubility, and biological interactions.
Esterification: Esters of this compound are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov This reaction is typically carried out using an excess of the alcohol, which also serves as the solvent. Enzymatic methods, utilizing lipases, have also been employed for the synthesis of pyrrole esters, offering a milder and more selective alternative. masterorganicchemistry.com
Amidation: The conversion of the carboxylic acid to an amide is a crucial transformation in medicinal chemistry. This is generally achieved by activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. organic-chemistry.org Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). researchgate.net The use of cyclic alkyltriphosphonate anhydrides has also been reported as an efficient method for the amidation of pyrrole carboxylate compounds. researchgate.net
Bioisosteric Replacements: In drug design, it is often desirable to replace the carboxylic acid group with a bioisostere to improve pharmacokinetic properties or to modulate target binding. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response.
Common bioisosteres for carboxylic acids include:
Tetrazoles: 5-Substituted tetrazoles are frequently used as carboxylic acid surrogates due to their similar pKa values and planar geometry. nih.govmdpi.comescholarship.org They can offer advantages in terms of metabolic stability and bioavailability. nih.govnih.gov
Hydroxamic Acids: These functional groups can also mimic the hydrogen bonding interactions of carboxylic acids.
Sulfonamides and Acylsulfonamides: Sulfonamides are weaker acids than carboxylic acids but can establish similar hydrogen bond networks. mdpi.comnih.gov Acylsulfonamides have pKa values closer to that of carboxylic acids and have been successfully used as bioisosteric replacements. mdpi.comnih.gov
The following table summarizes various functionalizations of the carboxylic acid group.
| Functionalization | Common Reagents | Resulting Functional Group |
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester |
| Amidation | Amine, Coupling agent (e.g., EDCI, HOBt) | Amide |
| Tetrazole formation | (e.g., NaN3, ZnBr2) from nitrile precursor | 5-Substituted tetrazole |
| Sulfonamide formation | Sulfonyl chloride, Base | Sulfonamide |
Introduction of Substituents on the Dihydropyrrole Ring (e.g., methyl, halogen, acyl groups)
Modification of the dihydropyrrole ring itself by the introduction of various substituents can further diversify the chemical space of these derivatives and fine-tune their biological activity.
Methylation: The introduction of methyl groups can significantly impact a molecule's pharmacological properties, a phenomenon often referred to as the "magic methyl" effect. organic-chemistry.org Direct C-H methylation of electron-rich heterocyclic rings like dihydropyrrole can be achieved using various catalytic methods. For instance, ruthenium-catalyzed methylation of indoles and pyrroles using CO2 and H2 has been reported. researchgate.net Iridium-catalyzed carboxylate-directed ortho C-H methylation of benzoic acids provides a regioselective method that could potentially be adapted for dihydropyrrole carboxylic acids. masterorganicchemistry.com
Halogenation: Halogen atoms can be introduced onto the dihydropyrrole ring through electrophilic halogenation reactions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to install bromine or chlorine atoms, respectively. The position of halogenation is directed by the electronic properties of the ring and any existing substituents. The introduction of halogens can alter the lipophilicity and metabolic stability of the compound and can also serve as a handle for further functionalization through cross-coupling reactions.
Acylation: Acyl groups can be introduced onto the dihydropyrrole ring via electrophilic substitution reactions such as the Friedel-Crafts acylation or the Vilsmeier-Haack reaction. mdpi.comnih.govwikipedia.org The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated from DMF and POCl3), is a mild method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles and their derivatives. chemistrysteps.comiaamonline.orgresearchgate.netfigshare.comrsc.org
The table below provides an overview of methods for ring substitution.
| Substitution | Reagents and Conditions | Position of Substitution |
| Methylation | Catalytic methods (e.g., Ru, Ir catalysts), Methylating agent | Varies depending on directing groups |
| Halogenation | Electrophilic halogenating agents (e.g., NBS, NCS) | Electron-rich positions of the ring |
| Acylation | Acyl chloride/Lewis acid (Friedel-Crafts) or Vilsmeier reagent | Electron-rich positions of the ring |
Synthesis of Fused Ring Systems Incorporating the 2,3-Dihydro-1H-pyrrole Core (e.g., pyrrolizines, pyrrolopyridines)
Fusing the 2,3-dihydro-1H-pyrrole core with other heterocyclic or carbocyclic rings can lead to the formation of novel polycyclic systems with unique three-dimensional structures and biological activities.
Pyrrolizines: Pyrrolizine derivatives can be synthesized from dihydropyrrole precursors through various cyclization strategies. One common approach involves the [3+2] cycloaddition reaction of azomethine ylides, which can be generated in situ from α-amino acids like proline (a saturated analogue of 2,3-dihydro-1H-pyrrole-2-carboxylic acid), with suitable dipolarophiles such as dialkyl acetylenedicarboxylates. rsc.orgbeilstein-journals.org C-H bond functionalization of pyrroles followed by a cascade reaction has also been reported for the synthesis of functionalized pyrrolizines. organic-chemistry.org
Pyrrolopyridines: The fusion of a pyridine (B92270) ring to the dihydropyrrole core results in pyrrolopyridine scaffolds, which are present in numerous biologically active compounds. The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines has been reported, for example, by the hydrolysis of the corresponding ethyl ester precursor. researchgate.net A variety of substituted 1H-pyrrolo[2,3-b]pyridine derivatives have also been synthesized and evaluated for their biological activities, indicating the importance of this fused ring system. nih.gov
The following table highlights some synthetic approaches to fused ring systems.
| Fused System | Synthetic Strategy | Key Intermediates/Reagents |
| Pyrrolizines | [3+2] Cycloaddition | Azomethine ylides, Acetylenic esters |
| Pyrrolopyridines | Intramolecular cyclization, Multi-step synthesis | Substituted pyrrole/pyridine precursors |
Chiral Derivative Synthesis and Stereochemical Considerations in this compound Analogues
The this compound scaffold can possess stereocenters, and the synthesis of enantiomerically pure or enriched derivatives is often crucial for achieving selective biological activity.
Asymmetric Synthesis: Various asymmetric synthetic methods have been developed to control the stereochemistry of dihydropyrrole derivatives. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.govbeilstein-journals.org For instance, chiral bifunctional amine-thiourea catalysts have been used for the asymmetric Henry reaction of 1H-pyrrole-2,3-diones to produce 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with high enantioselectivity. nih.govnih.gov Chiral Lewis acid catalysis, employing catalysts such as those derived from BINOL, has also been successfully applied in the asymmetric synthesis of dihydropyrrolo[1,2-a]quinoxalines.
Stereoselective Synthesis: Diastereoselective synthetic routes are also important for controlling the relative stereochemistry of multiple stereocenters. A one-pot, three-step, four-transformation approach has been developed for the diastereoselective synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, creating three contiguous stereocenters with good to high diastereoselectivity. Furthermore, stereoselective methods for the synthesis of trans-2,3-disubstituted 2,3-dihydropyrroles have been reported, utilizing rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles with α,β-unsaturated aldehydes. researchgate.net
The stereochemical outcome of these reactions is often dictated by the catalyst, the substrate, and the reaction conditions. The ability to selectively synthesize specific stereoisomers is of paramount importance in the development of chiral drugs based on the this compound scaffold.
The table below summarizes key aspects of chiral synthesis in this context.
| Synthetic Approach | Catalyst/Method | Stereochemical Control |
| Asymmetric Synthesis | Organocatalysis (e.g., chiral thioureas) | Enantioselectivity |
| Asymmetric Synthesis | Chiral Lewis Acid Catalysis (e.g., BINOL-based) | Enantioselectivity |
| Stereoselective Synthesis | Multi-component reactions, Tandem reactions | Diastereoselectivity |
Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Pyrrole 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,3-dihydro-1H-pyrrole-5-carboxylic acid and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
In the ¹H NMR spectrum of a typical 2,3-dihydro-1H-pyrrole derivative, the protons on the saturated carbons of the pyrroline (B1223166) ring (C2 and C3) are expected to appear in the aliphatic region. The proton on the nitrogen atom (N-H) would likely present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid or ester group is typically observed in the downfield region of the spectrum. The carbons of the pyrroline ring will have distinct chemical shifts based on their hybridization and proximity to the nitrogen atom and other substituents.
Detailed research findings for derivatives such as 1-benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid reveal specific chemical shifts that aid in the structural confirmation. researchgate.net For instance, in a substituted 2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, the proton of the carboxylic acid's hydroxyl group appears as a broad singlet at a downfield chemical shift, while the protons of the phenyl and benzyl (B1604629) groups appear in the aromatic region. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Derivatives of 2,3-Dihydro-1H-pyrrole-3-carboxylic Acid
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | CDCl₃ | 9.63 (br, s, 1H, OH), 7.66-7.02 (m, 10H, Ar), 5.75 (s, 1H, CH=), 3.92 (s, 1H, CH) | 171.82, 170.40, 140.65, 137.59, 136.92, 129.87, 128.30, 128.11, 127.61, 126.67, 126.85, 115.67, 56.82 |
| 1-Benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | CDCl₃ | 9.62 (br, s, 1H, OH), 7.65-7.08 (m, 10H, Ar), 5.71 (s, 1H, CH=), 4.56 (s, 2H, CH₂), 3.85 (s, 1H, CH) | 171.82, 170.40, 140.65, 137.59, 136.92, 129.87, 128.30, 127.61, 126.85, 115.67, 56.82, 42.83 |
| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | DMSO-d₆ | 11.37 (br s, 1H), 10.42 (s, 1H), 7.58 (m, 2H), 7.29 (m, 2H), 7.00 (m, 1H), 4.09 (dq, 2H), 2.55 (dt, 3H) | 196.6, 181.2, 162.4, 139.7, 129.3, 122.9, 119.3, 103.7, 55.0, 17.1 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
The N-H stretching vibration of the pyrroline ring typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups in the ring are expected in the 2850-3000 cm⁻¹ range. libretexts.org A very prominent and strong absorption band for the carbonyl group (C=O) of the carboxylic acid is expected between 1680 and 1760 cm⁻¹. libretexts.org The O-H stretch of the carboxylic acid will be a very broad band from 2500-3300 cm⁻¹. libretexts.org The C-O stretching vibration of the carboxylic acid will be found between 1210 and 1320 cm⁻¹. libretexts.org
For derivatives like 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, the IR spectrum shows characteristic bands for the N-H, C-H, and C=O groups, confirming the presence of these functionalities. mdpi.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H | Stretching | 3500-3300 |
| C-H (sp³) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C-O | Stretching | 1320-1210 |
| O-H | Bending | 1440-1395 and 950-910 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound through the analysis of its mass-to-charge ratio. For this compound, mass spectrometry can be used to determine its molecular weight and to study its fragmentation pattern upon ionization.
The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. The fragmentation of carboxylic acids under electron ionization often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The fragmentation pattern of the pyrroline ring would depend on its substitution. The presence of the nitrogen atom would influence the fragmentation, potentially leading to characteristic fragment ions. For instance, in amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound is not available in the searched literature, the crystal structure of the related compound, 1H-Pyrrole-2-carboxylic acid, has been determined. nih.gov In the solid state, this molecule is nearly planar, and adjacent molecules are linked by pairs of O-H···O hydrogen bonds, forming inversion dimers. These dimers are further connected into chains by N-H···O hydrogen bonds. nih.gov It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, involving the carboxylic acid group and the N-H group of the pyrroline ring, leading to the formation of dimers or polymeric chains.
Table 3: Crystal Data for the Related Compound 1H-Pyrrole-2-carboxylic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| Volume (ų) | 1023.6 (3) |
| Z | 8 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the molecule. This data is crucial for verifying the molecular formula of a newly synthesized compound.
The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. For example, in the synthesis of various pyrrole-2,3-dione derivatives, elemental analysis was used to confirm their composition. acgpubs.org
Table 4: Representative Elemental Analysis Data for Derivatives of Pyrrole (B145914) Carboxylic Acids acgpubs.org
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one | C₁₇H₁₄N₂O₂ | C: 73.37, H: 5.07, N: 10.07 | C: 73.51, H: 4.98, N: 9.98 |
| 3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one | C₁₈H₁₆N₂O₄ | C: 66.66, H: 4.97, N: 8.64 | C: 66.69, H: 5.00, N: 8.58 |
| 6,7-dimethyl-3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one | C₁₉H₁₈N₂O₄ | C: 74.49, H: 5.92, N: 9.14 | C: 74.53, H: 5.86, N: 8.87 |
Computational Chemistry and in Silico Analysis of 2,3 Dihydro 1h Pyrrole 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., PM3 calculations)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods ranging from semi-empirical approaches like PM3 to more rigorous Density Functional Theory (DFT) are employed to model the electronic landscape of 2,3-dihydro-1H-pyrrole-5-carboxylic acid. nih.gov These calculations can elucidate the molecule's electronic structure, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Furthermore, these methods are used to generate electrostatic potential maps, which visualize the charge distribution across the molecule and identify electrophilic and nucleophilic sites susceptible to reaction. For related heterocyclic carboxylic acids, quantum chemical calculations have been successfully used to analyze molecular structures, vibrational spectra, and intermolecular interactions. nih.govresearchgate.net Such analyses for this compound would provide a theoretical foundation for predicting its reactivity in various chemical environments.
| Calculated Property | Significance | Computational Method Example |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability; site of oxidation. | DFT (B3LYP) |
| LUMO Energy | Indicates electron-accepting ability; site of reduction. | DFT (B3LYP) |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | PM3, DFT |
| Electrostatic Potential | Identifies regions prone to electrophilic and nucleophilic attack. | MP2, DFT |
| Dipole Moment | Measures molecular polarity, affecting solubility and intermolecular forces. | PM3, DFT |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
Studies on structurally similar pyrrole (B145914) derivatives have demonstrated their potential to interact with a variety of enzymes and receptors. For instance, various pyrrole-based compounds have been docked into the active sites of targets such as EGFR/CDK2, SARS-CoV-2 main protease, and enoyl-acyl carrier protein reductase to predict binding affinities and key interactions. nih.govvlifesciences.comnih.gov These studies typically reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with specific amino acid residues in the target's binding pocket. journalgrid.com For this compound, docking could screen potential protein targets and guide the design of derivatives with enhanced binding affinity and selectivity.
| Pyrrole Derivative Class | Protein Target | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| 1H-Pyrrole derivatives | EGFR/CDK2 | Identified essential pharmacophoric features for kinase inhibition. | nih.gov |
| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase (InhA) | Predicted binding modes and rationalized antimycobacterial activity. Docking scores supported experimental results. | vlifesciences.com |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Elucidated plausible binding mechanisms to explain potent antiviral activity. | nih.gov |
| N'-Substituted Pyrrole Heterocyclics | Mycobacterium tuberculosis enoyl reductase (InhA) | Revealed that the pyrrolyl peptide linkage was important for binding to the TYR158 residue. | journalgrid.com |
| Pyrroloquinolinecarboxamides | Carbonic Anhydrase II | Proposed a mechanism of diuretic action based on high binding affinity to the enzyme's active site. | uran.ua |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable low-energy conformations. The partially saturated pyrrole ring can adopt various puckered conformations, and the carboxylic acid group can exist in different orientations (e.g., syn and anti). nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, typically in a solvated environment. MD studies can reveal the conformational landscape, the transitions between different states, and the stability of intra- and intermolecular hydrogen bonds. mdpi.comresearchgate.net For the carboxylic acid moiety, simulations can show how its interaction with water molecules stabilizes certain conformations, which can differ from the preferred state in a vacuum. nih.gov This information is vital for understanding how the molecule behaves in an aqueous biological environment and how it might adapt its shape to fit into a receptor's binding site.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. nih.gov Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
For compounds related to this compound, QSAR studies have identified key molecular descriptors that govern their activity. uran.ua These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov By analyzing a set of derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Similarly, Structure-Property Relationship (SPR) studies can predict physicochemical properties like solubility and metabolic stability, which are critical for drug development.
| Descriptor Type | Example Descriptor | Influence on Activity/Property | Reference |
|---|---|---|---|
| Lipophilic | logP | Affects membrane permeability and binding to hydrophobic pockets. | uran.ua |
| Geometric | Molecular Volume/Surface Area | Relates to the steric fit within a receptor binding site. | uran.ua |
| Electronic | Dipole Moment | Influences polar interactions with the target and solubility. | uran.ua |
| Topological | RDF (Radial Distribution Function) descriptors | Encodes information about interatomic distances, relating to molecular shape. | uran.ua |
| Quantum-Chemical | Energy of HOMO | Correlates with the molecule's ability to participate in charge-transfer interactions. | nih.gov |
Prediction of Synthetic Pathways and Reaction Outcomes
Computational chemistry can also play a role in synthetic organic chemistry. By modeling reaction mechanisms, it is possible to predict the feasibility of a proposed synthetic route and anticipate potential outcomes. Quantum mechanics calculations can be used to determine the structures and energies of reactants, transition states, and products.
For the synthesis of the pyrrole core, computational analysis can help rationalize observed reaction pathways, such as the preference for a specific mode of cyclization (e.g., 5-exo-trig). mdpi.com By calculating the activation energies for competing pathways, chemists can predict which products are likely to form under certain conditions. This predictive power can save significant time and resources in the laboratory by identifying promising synthetic strategies and avoiding those that are energetically unfavorable before any experiments are conducted. For example, modeling the cyclocondensation reactions used to form related pyrrole-2,3-diones could provide insights into optimizing reaction conditions for the synthesis of this compound. acgpubs.org
Biological and Pharmacological Research Perspectives on 2,3 Dihydro 1h Pyrrole 5 Carboxylic Acid Derivatives
Enzyme Inhibition Studies and Mechanism of Action
The unique structural features of pyrrole-based compounds make them attractive scaffolds for the design of enzyme inhibitors. The following sections detail the research conducted on derivatives of azaizoindoles (pyrrolo-pyridines) and other related structures as inhibitors of various enzymes.
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a crucial enzyme in the NAD+ salvage pathway, making it a significant target in cancer therapy. Research has identified potent NAMPT inhibitors based on a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, a bicyclic system that incorporates the dihydropyrrole structure.
Structure-based design techniques have led to the development of ureas derived from this pyrrolo-pyridine scaffold. nih.gov These compounds demonstrated improved aqueous solubility compared to earlier urea (B33335) and amide-containing NAMPT inhibitors. nih.gov An optimized derivative from this class exhibited potent anti-NAMPT activity with an IC50 value of 11 nM and effectively inhibited the proliferation of PC-3 cancer cells with an IC50 of 36 nM. nih.govresearchgate.net Further optimization led to another compound with an NAMPT IC50 of 10 nM and an antiproliferative IC50 of 7 nM against the A2780 cell line. nih.gov The binding of these inhibitors to the NAMPT protein has been confirmed through the determination of the crystal structure of an optimized compound in complex with the enzyme. nih.gov
The general mechanism of these inhibitors involves blocking the NAMPT active site, which impairs the cell's ability to produce nicotinamide mononucleotide (NMN), a key precursor to NAD+. mdpi.com This disruption of NAD+ biosynthesis can damage the growth of cancer cells, which often have a high metabolic rate and are particularly dependent on this pathway. researchgate.netmdpi.com
| Compound Class | Target Enzyme | Key Findings (IC50 Values) | Cell Line (Antiproliferative IC50) |
|---|---|---|---|
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (Compound 18) | Human NAMPT | 11 nM | PC-3 (36 nM) |
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (Compound 29) | Human NAMPT | 10 nM | A2780 (7 nM) |
A review of the scientific literature did not yield specific research on the inhibition of DNA gyrase by derivatives of the 2,3-dihydro-1H-pyrrole-5-carboxylic acid scaffold. Studies on pyrrole-based DNA gyrase inhibitors have focused on different core structures, such as N-phenylpyrrolamides and 1H-pyrrole-2-carboxamide derivatives. nih.govnih.gov
No specific studies detailing the investigation of this compound derivatives as tyrosinase inhibitors were identified in the available literature. Research into tyrosinase inhibitors has explored other classes of compounds, including 2-cyanopyrrole derivatives and various carboxylic acids. nih.govnih.gov
Specific research on the evaluation of this compound derivatives as inhibitors of aldose reductase could not be found in a review of the literature. The development of pyrrole-based aldose reductase inhibitors has centered on scaffolds such as pyrrolyl-acetic, -propionic, and -butyric acid derivatives. nih.gov
A search of the scientific literature did not identify studies focused on this compound derivatives as heparanase inhibitors. However, research has been conducted on a novel class of heparanase inhibitors based on the structurally related 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid scaffold. researchgate.net
No specific research focused on the inhibition of HIV-1 integrase or HIV-1 protease by derivatives of this compound was found in the reviewed literature. The design and synthesis of pyrrole-containing HIV-1 inhibitors have primarily involved other scaffolds, such as pyrrolyl diketo acids and pyrazole (B372694) carboxylic acid derivatives for targeting HIV-1 integrase and its associated functions like RNase H activity. nih.govacs.org
SYK Inhibition
While direct research on this compound derivatives as specific Spleen Tyrosine Kinase (SYK) inhibitors is not extensively detailed in the provided context, the broader class of pyrrole-containing compounds has been successfully developed as kinase inhibitors. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is chemically identified as 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide. nih.govresearchgate.net Its mechanism of action involves the inhibition of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial in angiogenesis and tumor cell proliferation. nih.gov This demonstrates the utility of the pyrrole-carboxylic acid scaffold in designing potent kinase inhibitors, a strategy that could be extrapolated to the development of SYK inhibitors.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Activity
The exploration of SAR and SPR for this compound derivatives and related pyrrole (B145914) compounds has been a cornerstone of their development for various therapeutic applications. These studies are crucial for identifying the chemical features that govern a compound's biological activity and its physicochemical properties, which in turn affect its pharmacokinetic profile.
For instance, in the development of cannabinoid receptor agonists, the pyrrole nucleus was systematically modified to understand the SAR. Researchers identified that substitutions at positions 1, 3, and 4 of the pyrrole ring were critical for binding to CB1 and CB2 receptors. nih.gov Specifically, a 4-bromopyrrole derivative showed high affinity for both receptors, comparable to well-known cannabinoid mimetics. nih.gov Furthermore, the replacement of the commonly found 3-naphthoyl group with other moieties demonstrated that alternative substitutions could maintain moderate receptor affinity. nih.gov
In the context of antimalarial agents, SAR studies on pyrrolone derivatives revealed that modifications to a lead compound were necessary to address issues of poor aqueous solubility and metabolic instability. nih.gov It was found that replacing a phenyl ring with a piperidine (B6355638) and removing a metabolically labile ester group led to derivatives with improved in vitro activity against resistant strains of Plasmodium falciparum and better selectivity over mammalian cells. nih.govnih.gov
The following table summarizes key SAR findings for different biological activities of pyrrole derivatives:
| Biological Target/Activity | Key Structural Features and SAR Insights |
|---|---|
| Cannabinoid Receptors (CB1/CB2) | Substitutions at positions 1, 3, and 4 of the pyrrole ring are crucial for receptor binding. The 3-naphthoyl group can be replaced by other moieties while retaining affinity. nih.gov |
| Antimalarial (vs. P. falciparum) | Replacement of a phenyl ring with piperidine and removal of an ester group can improve activity and selectivity. nih.gov Methyl groups on the pyrrole ring were found to be important for activity, as their removal led to a significant loss of potency. acs.org |
| Antimicrobial | The presence of a 4-hydroxyphenyl ring was identified as a key pharmacophoric feature for antifungal activity against Candida albicans. researchgate.netjmcs.org.mx For antitubercular activity, silicon-containing diarylpyrroles showed enhanced potency, inhibiting the mycolic acid transporter MmpL3. researchgate.net |
| Kinase Inhibition (e.g., ERK5) | Introduction of small lipophilic substituents at the 3-position of a benzoyl group improved inhibitory activity. Appending a basic center to a heteroaromatic amide substituent resulted in nanomolar inhibitors. nih.gov |
These examples underscore the importance of systematic structural modifications and the resulting SAR and SPR analyses in refining the biological activity and drug-like properties of pyrrole-based compounds. rsc.org
Lead Optimization Strategies in Medicinal Chemistry for this compound Analogues
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to convert it into a clinical candidate. ijddd.com For analogues of this compound, this process involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic parameters.
Bioisosteric Replacements of the Carboxyl Group in Lead Compounds
Common bioisosteres for carboxylic acids include:
Tetrazoles: These are among the most widely used carboxylic acid bioisosteres, possessing comparable acidity (pKa ≈ 4.5–4.9) and the ability to participate in similar interactions. drughunter.com However, their strong hydrogen bonding capacity can sometimes negatively impact membrane permeability. drughunter.com
Acyl Sulfonamides: These compounds can offer increased lipophilicity and metabolic stability compared to carboxylic acids. nih.govdrughunter.com Their acidity is generally lower (pKa ≈ 9–10), but can be modulated. drughunter.com
Hydroxamic acids: With pKa values in the range of 8–9, hydroxamic acids are moderately acidic and are also strong metal chelators. nih.gov
Isoxazolols and other acidic heterocycles: A variety of heterocyclic rings can serve as carboxylic acid surrogates, offering a range of acidities and physicochemical properties. nih.govhyphadiscovery.com
The choice of a suitable bioisostere is highly context-dependent, and a panel of options is often screened to identify the optimal replacement for a given lead compound. nih.gov The following table provides a comparison of properties for common carboxylic acid bioisosteres. researchgate.net
| Isostere | Structure | pKa |
|---|---|---|
| Carboxylic acid | R-COOH | ~4.6 |
| Tetrazole | R-CNNNNH | ~4.7 |
| Hydroxamic acid | R-CONHOH | ~8.2 |
| Sulfonic acid | R-SO3H | <2 |
Rational Design for Improved Biological Activity Profiles
Rational design leverages an understanding of the biological target and the mechanism of action to guide the design of new molecules with improved properties. This can involve computational modeling, structural biology, and a deep understanding of SAR.
For example, the rational design of pyrrole derivatives with aggregation-induced phosphorescence has been achieved by introducing an aromatic carbonyl to a tetraphenylpyrrole molecule. nih.govnih.gov This modification enhanced the intersystem crossing process, leading to phosphorescent emission, a desirable property for certain bioimaging applications. nih.govnih.gov In the development of antimalarials, computational predictions identified methyl groups on the pyrrole ring as potential sites of metabolic instability, guiding the synthesis of analogues with modifications at these positions. acs.org
Exploration of Specific Biochemical Pathways Modulated by this compound Derivatives
Derivatives of this compound and related pyrrole compounds have been shown to modulate a variety of biochemical pathways, primarily through the inhibition of key enzymes. As previously mentioned, the pyrrole scaffold is a core component of Sunitinib, which inhibits multiple receptor tyrosine kinases involved in angiogenesis and tumor growth, such as VEGFR and PDGFR. nih.gov
Another example is the inhibition of the P. falciparum cGMP-dependent protein kinase (PfPKG), a validated target for antimalarial drugs. SAR studies of a pyrrole-based series of compounds have been conducted to define their inhibitory activity against PfPKG, aiming to block multiple stages of the parasite's life cycle. acs.org Furthermore, pyrrole derivatives have been investigated as inhibitors of terminal deoxynucleotidyl transferase (TdT), an enzyme involved in the immune system. nih.gov
Antimicrobial Activity Research of Pyrrole Derivatives (e.g., antibacterial, antifungal, antimycobacterial, antimalarial)
The pyrrole nucleus is a prominent scaffold in the search for new antimicrobial agents, with derivatives showing a broad spectrum of activity. jmcs.org.mxnih.govtandfonline.comderpharmachemica.comproquest.comimedpub.com
Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis and evaluation of pyrrole derivatives with potent antibacterial and antifungal properties. researchgate.net For example, a series of pyrrole-thiazole hybrids demonstrated significant activity against E. coli, S. aureus, A. niger, and C. albicans. researchgate.netjmcs.org.mx In this series, a compound bearing a 4-hydroxyphenyl ring was found to be particularly active against C. albicans, suggesting this moiety is a key pharmacophore for antifungal activity. researchgate.netjmcs.org.mx Other research has focused on pyrrole-2-carboxamide derivatives, with some showing activity against Staphylococcus aureus and other bacteria. nih.gov
Antimycobacterial Activity: Pyrrole derivatives have also been investigated for their potential to treat tuberculosis. nih.gov One study synthesized and evaluated four compounds derived from 1H-pyrrole-2-carboxylate for their activity against Mycobacterium tuberculosis H37Rv, with one compound showing a minimum inhibitory concentration (MIC) of 0.7 µg/mL. nih.gov
Antimalarial Activity: The development of pyrrole-based compounds as antimalarials is an active area of research. Pyrrolones, a class of pyrrole derivatives, have been identified as potent inhibitors of P. falciparum. nih.govnih.govacs.org Lead optimization efforts have focused on improving their metabolic stability and aqueous solubility to enhance their potential as orally bioavailable drugs. nih.govnih.gov These studies have led to derivatives with improved efficacy in rodent models of malaria. nih.gov
The following table summarizes the antimicrobial activity of selected pyrrole derivatives:
| Compound Series | Target Organism(s) | Key Findings |
|---|---|---|
| Pyrrole-Thiazole Hybrids | E. coli, S. aureus, A. niger, C. albicans | Compound with a 4-hydroxyphenyl ring showed high activity against C. albicans. researchgate.netjmcs.org.mx |
| 1H-Pyrrole-2-carboxylate Derivatives | Mycobacterium tuberculosis H37Rv | One derivative exhibited an MIC of 0.7 µg/mL. nih.gov |
| Pyrrolones | Plasmodium falciparum | Modifications to the lead structure improved in vitro activity and selectivity. nih.govnih.gov |
| 2-Acylhydrazino-5-arylpyrroles | Candida species | Showed very good antifungal activities with MIC values in the range of 0.39-3.12 µg/mL. nih.gov |
Applications and Role in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems and Pharmaceutical Intermediates
2,3-dihydro-1H-pyrrole-5-carboxylic acid, a notable pyrroline (B1223166) derivative, serves as a versatile building block in the synthesis of complex heterocyclic systems and is recognized as a key pharmaceutical intermediate. The pyrrole (B145914) nucleus is a fundamental structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals. nih.gov Derivatives of pyrroline and pyrrolidine (B122466) carboxylic acids are instrumental in medicinal chemistry due to their diverse therapeutic applications, including roles as fungicides, antibiotics, anti-inflammatory agents, and antitumor drugs. nih.gov
The synthesis of substituted pyrrole-imidazole derivatives, for instance, has yielded compounds with significant anticancer activity. nih.gov The strategic combination of different pharmacophores within a pyrrole or pyrrolidine ring system has been shown to produce highly active compounds. nih.gov The inherent reactivity of the this compound scaffold allows for its incorporation into larger, more complex molecules. A key intermediate in the metabolism of L-proline, which is crucial for cancer cell proliferation, is 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a structurally related compound. mdpi.com Synthetic routes to derivatives of this acid have been developed, highlighting the importance of this class of compounds in generating molecules with antiproliferative activity. mdpi.com
The table below summarizes the applications of related pyrroline and pyrrolidine derivatives in the synthesis of pharmaceutical intermediates.
| Compound Class | Synthetic Application | Therapeutic Area |
| Pyrrole-imidazole derivatives | One-pot synthesis of novel compounds | Anticancer |
| Pyrrolyl benzamide (B126) derivatives | Synthesis of novel antimycobacterial agents | Anti-tubercular |
| 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Synthesis of compounds with antiproliferative activity | Anticancer |
Precursor in Natural Product Synthesis
The pyrrole framework is a ubiquitous motif found in a diverse range of natural products, particularly those derived from marine organisms. chim.it While direct evidence for the use of this compound as a precursor in the total synthesis of specific natural products is not extensively documented in dedicated studies, the broader class of pyrrole and pyrrolidine derivatives plays a critical role in this field.
The synthesis of pyrrole-containing natural products often involves the construction or modification of the pyrrole ring. chim.it For example, pyrrole-2-carboxamides are common fragments in alkaloids isolated from marine sponges. researchgate.net The synthesis of these complex molecules often relies on the availability of functionalized pyrrole building blocks. The biosynthesis of certain natural products, such as undecylprodigiosin (B1683453) and pyoluteorin, involves the conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP, underscoring the natural occurrence of pathways that functionalize pyrrole rings. wikipedia.org
The general strategies for the synthesis of pyrrole-containing natural products can be broadly categorized into two approaches: the incorporation of a pre-formed pyrrole ring or the construction of the pyrrole ring during the synthetic sequence. psu.edu The availability of versatile precursors like this compound is crucial for the successful implementation of the former strategy.
Development of Functional Materials and Specialty Chemicals
The applications of pyrrole derivatives extend beyond pharmaceuticals into the realm of materials science. Polypyrrole (PPy) and its derivatives are well-known for their excellent environmental stability, high conductivity, and biocompatibility. mdpi.com These properties make them suitable for a wide range of applications, including energy storage, sensors, metal anti-corrosion, and biomedical devices. mdpi.com
The functionalization of the pyrrole ring, for instance through N-substitution, can improve the solubility and processability of polypyrroles, and endow the resulting polymers with specific functionalities. mdpi.com While the direct application of this compound in the synthesis of functional materials is an area requiring further exploration, its structure suggests potential as a monomer or a modifying agent in the development of novel polymers and specialty chemicals. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto other materials, potentially leading to materials with tailored properties.
The table below highlights some of the key application areas for polypyrrole derivatives.
| Application Area | Properties Utilized | Examples of Use |
| Energy Storage | High conductivity, Reversible redox properties | Lithium-ion battery materials |
| Sensors | High conductivity, Environmental stability | Chemical and biological sensors |
| Biomedicine | Biocompatibility, Electrical conductivity | Drug delivery, Tissue engineering |
| Corrosion Protection | Formation of a protective layer | Anti-corrosion coatings for metals |
Emerging Research Areas and Future Directions for 2,3 Dihydro 1h Pyrrole 5 Carboxylic Acid
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 2,3-dihydro-1H-pyrrole-5-carboxylic acid and its analogs, several innovative approaches are being explored to enhance yield, reduce waste, and utilize sustainable resources.
One promising direction is the adoption of green chemistry principles. Researchers have reported the use of ball milling, a solvent-free and catalyst-free technique, for the one-pot synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives. researchgate.net This mechanochemical approach offers high yields and operational simplicity, aligning with the goals of sustainable synthesis. Another sustainable strategy involves the use of biosourced materials. A reported synthesis of N-substituted pyrrole (B145914) carboxylic acid derivatives utilizes 3-hydroxy-2-pyrones, which can be derived from renewable sources, reacting with primary amines under mild, solvent-free, or aqueous conditions. acs.orgfigshare.com
Continuous flow synthesis is also emerging as a powerful tool for the efficient production of pyrrole derivatives. A one-step, continuous flow method has been developed for the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com This technique allows for the in-situ hydrolysis of tert-butyl esters, streamlining the process and enabling rapid production, which is particularly beneficial for creating libraries of compounds for drug discovery. syrris.com
Furthermore, novel catalytic systems are being investigated to improve the efficiency of pyrrole synthesis. This includes the use of palladium and gold catalysts for the intramolecular cyclization of N-(3-butynyl)amines to yield 2,3-dihydropyrroles nih.gov and iron-containing catalysts for the synthesis of pyrrole-2-carboxylic acid esters.
| Synthetic Method | Key Features | Advantages |
| Ball Milling | Solvent-free, catalyst-free, one-pot | High yields, environmental friendliness, simplicity researchgate.net |
| Biosourced Synthesis | Utilizes renewable starting materials (e.g., 3-hydroxy-2-pyrones) | Sustainability, mild reaction conditions acs.orgfigshare.com |
| Continuous Flow Synthesis | Automated microreactor-based process | High efficiency, atom economy, rapid production syrris.com |
| Novel Catalysis | Employs catalysts like PdCl2, AuCl, and iron-containing compounds | High yields, potential for asymmetric synthesis |
Exploration of Undiscovered Biological Targets and Pathways
The diverse biological activities of pyrrole derivatives continue to drive research into new therapeutic applications. The this compound scaffold serves as a valuable starting point for the design of molecules that can interact with a wide range of biological targets.
Recent studies have identified derivatives of this scaffold as potent and selective modulators of various receptors and enzymes. For instance, 2-phenyl-1H-pyrrole-3-carboxamide has been used as a scaffold to develop inverse agonists for the 5-HT6 receptor, which are being investigated for their potential in treating cognitive disorders. acs.org In the realm of infectious diseases, high-throughput screening has identified amide derivatives of the pyrrole scaffold as inhibitors of pantothenate synthetase, an essential enzyme in Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov
The anticancer potential of this heterocyclic system is another major area of investigation. Researchers have designed and synthesized 1H-pyrrole derivatives that exhibit inhibitory activity against key cancer-related kinases such as EGFR and CDK2. nih.gov These compounds have shown promising cytotoxic activity against various cancer cell lines. nih.gov Additionally, pyrrole carboxamides have been identified as inhibitors of Complex II in the mitochondrial respiratory chain, a target for the development of fungicides in agriculture. researchgate.net
The exploration of these and other biological targets is expanding the therapeutic landscape for compounds based on the this compound core.
| Biological Target | Therapeutic Area | Example Compound Class |
| 5-HT6 Receptor | Cognitive Disorders | 2-Phenyl-1H-pyrrole-3-carboxamides acs.org |
| Pantothenate Synthetase | Infectious Diseases (Tuberculosis, Staph infections) | Amide analogs of pyrrole nih.gov |
| EGFR/CDK2 | Oncology | 1H-pyrrole, pyrrolo[3,2-d]pyrimidine derivatives nih.gov |
| Mitochondrial Complex II | Agrochemicals (Fungicides) | Pyrrole carboxamides researchgate.net |
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties. For this compound derivatives, computational modeling is being used to accelerate the discovery process and to gain deeper insights into their mechanisms of action.
Molecular docking is a widely used technique to predict the binding modes and affinities of small molecules to their biological targets. This approach has been successfully applied to design and predict the activity of amide inhibitors against pantothenate synthetase. nih.gov Similarly, molecular modeling has been instrumental in the design of new fused 1H-pyrroles as potent EGFR/CDK2 inhibitors, helping to identify the essential pharmacophoric features for anticancer activity. nih.gov
Beyond predicting binding, computational studies are also employed to elucidate reaction mechanisms. For example, computational analysis has been used to understand the reactivity differences between various carbenes in C-H functionalization reactions of N-Boc-2,5-dihydro-1H-pyrrole, providing a rationale for the observed selectivity. nih.gov Density Functional Theory (DFT) computations are also used to analyze the electronic properties of these molecules, which can be correlated with their drug-like characteristics. nih.gov
These computational approaches allow for the pre-screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest probability of desired activity and properties, thereby saving time and resources.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for the rapid discovery of new bioactive compounds. The this compound scaffold is well-suited for these approaches due to its synthetic tractability, allowing for the creation of large and diverse compound libraries.
HTS has been instrumental in identifying novel inhibitors from libraries of compounds containing the pyrrole motif. For example, an HTS workflow was used to identify thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of KDM1A. asinex.com In another instance, HTS of a kinase inhibitor-focused library against Mycobacterium tuberculosis H37Rv identified numerous active compounds, including derivatives of 2-aminothiophene-3-carboxylic acids which share structural similarities with the pyrrole scaffold. nih.gov Cell-based HTS has also been employed to discover novel small-molecule inhibitors of Cas9. acs.org
Combinatorial chemistry enables the systematic and rapid synthesis of a large number of different but structurally related molecules. The development of efficient, multi-component reactions and solution-phase parallel synthesis strategies for pyrrole derivatives facilitates the construction of such libraries. uq.edu.au These libraries can then be screened to identify hits with desired biological activities, which can be further optimized through structure-activity relationship (SAR) studies. acs.org The Maybridge Ro3 Fragment Library, for example, includes fragments based on the pyrrole-5-carboxylic acid scaffold for use in fragment-based screening. stanford.edu
Role in Advanced Materials Science Research
Beyond its applications in the life sciences, the pyrrole scaffold is also finding use in the field of advanced materials. The electronic and optical properties of pyrrole-containing molecules make them attractive candidates for various applications in materials science.
One notable application is in the development of dye-sensitized solar cells (DSSCs). Researchers have synthesized novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives bearing carboxylic acid groups as anchoring moieties. scielo.br In these systems, the pyrrolo[3,2-b]pyrrole core acts as an electron donor, while the carboxylic acid functions as both an electron acceptor and an anchor to the titanium dioxide surface of the solar cell. scielo.br The versatility of the pyrrole synthesis allows for the fine-tuning of the optical and electronic properties of these dyes to improve the efficiency of the solar cells. The pyrrole ring is also a fundamental component of various polymers and materials with interesting electronic properties. acs.org
The ongoing research into the synthesis and functionalization of this compound and its derivatives is poised to unlock new applications in areas such as organic electronics, sensors, and functional polymers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-dihydro-1H-pyrrole-5-carboxylic acid and its derivatives?
- Methodology : Synthesis typically involves cyclization reactions or functional group transformations. For example, derivatives like 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylic acid are synthesized via coupling reactions (e.g., amide formation) using intermediates such as methyl esters or aldehydes . Key steps include Boc protection/deprotection, nucleophilic substitution, and purification via column chromatography. Reaction yields (e.g., 94–95%) are optimized by controlling stoichiometry and reaction time .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol/ethyl acetate mixtures. Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O interactions) are analyzed to identify dimeric motifs (e.g., R₂²(10) and R₂²(8) graph sets), which stabilize the crystal lattice . Software like SHELX refines anisotropic displacement parameters and validates bond lengths/angles against crystallographic databases .
Q. What spectroscopic methods are used to characterize this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm regiochemistry and substituent positions. For example, methyl groups appear as singlets (δ ~2.56 ppm), while aromatic protons show coupling patterns (J = 8.4 Hz) .
- Mass Spectrometry : ESI-MS or LCMS identifies molecular ions (e.g., [M+1]⁺ at m/z 311.1) and assesses purity (>94% by LCMS) .
- FTIR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
- Methodology : Contradictions (e.g., unexpected NMR splitting or anomalous X-ray peaks) require iterative validation:
- Cross-Validation : Compare NMR data with computational predictions (DFT or molecular modeling).
- Redundant Crystallization : Reproduce crystal growth under varied conditions (solvent, temperature) to rule out polymorphism .
- High-Resolution MS : Confirm molecular formula accuracy to detect impurities or degradation products .
Q. What strategies optimize synthetic yields of pyrrole-carboxylic acid derivatives?
- Methodology :
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, improving regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances yields by 10–15% .
- Protecting Groups : Boc groups prevent side reactions during functionalization, with deprotection via TFA/CH₂Cl₂ .
Q. How are structure-activity relationship (SAR) studies designed for biological activity assessment?
- Methodology :
- Derivatization : Introduce substituents (e.g., fluorophenyl, trifluoromethyl) to probe electronic and steric effects on bioactivity .
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition or cytokine suppression (e.g., IL-6, TNF-α) using cell lines .
- QSAR Modeling : Correlate logP, polar surface area, and H-bonding capacity with activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
